molecular formula C15H9NO5 B13183638 6-Hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

6-Hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Cat. No.: B13183638
M. Wt: 283.23 g/mol
InChI Key: SUTFIKFMHUZTQQ-VGOFMYFVSA-N
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Description

6-Hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a benzofuran ring system, which is fused with a hydroxy group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one typically involves the condensation of 3-nitrobenzaldehyde with 6-hydroxy-2,3-dihydro-1-benzofuran-3-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts, such as transition metal complexes, can also enhance the efficiency of the reaction.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The benzofuran ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nitric acid for nitration, halogens like chlorine or bromine for halogenation.

Major Products Formed

    Oxidation: Formation of 6-oxo-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one.

    Reduction: Formation of 6-hydroxy-2-[(3-aminophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one.

    Substitution: Formation of various substituted benzofuran derivatives depending on the substituent introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 6-Hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 6-Hydroxy-2-[(4-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
  • 6-Hydroxy-2-[(2-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one
  • 6-Hydroxy-2-[(3-aminophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one

Uniqueness

6-Hydroxy-2-[(3-nitrophenyl)methylidene]-2,3-dihydro-1-benzofuran-3-one is unique due to the specific positioning of the nitro group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This positioning can affect the compound’s ability to undergo specific chemical reactions and interact with biological targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C15H9NO5

Molecular Weight

283.23 g/mol

IUPAC Name

(2E)-6-hydroxy-2-[(3-nitrophenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C15H9NO5/c17-11-4-5-12-13(8-11)21-14(15(12)18)7-9-2-1-3-10(6-9)16(19)20/h1-8,17H/b14-7+

InChI Key

SUTFIKFMHUZTQQ-VGOFMYFVSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=C2C(=O)C3=C(O2)C=C(C=C3)O

Origin of Product

United States

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